Niasp - 124654-22-4

Niasp

Catalog Number: EVT-1174693
CAS Number: 124654-22-4
Molecular Formula: C26H29FIN3O2
Molecular Weight: 561.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

Niasp belongs to the category of metal-organic frameworks (MOFs) and coordination complexes. It is classified under transition metal complexes due to the presence of nickel, a transition metal, coordinated with organic ligands such as aspartate.

Synthesis Analysis

The synthesis of nickel aspartate typically involves the reaction between nickel salts and aspartic acid under controlled conditions. Here are the primary methods of synthesis:

  1. Direct Reaction Method: Nickel carbonate is reacted with aspartic acid in an aqueous solution at elevated temperatures (around 100 °C). This method yields hydrated forms of nickel aspartate.
    • Reaction:
      NiCO3+AspNi Asp +CO2+H2O\text{NiCO}_3+\text{Asp}\rightarrow \text{Ni Asp }+\text{CO}_2+\text{H}_2\text{O}
    • This approach allows for the formation of various hydrated forms depending on the reaction conditions.
  2. Solvothermal Synthesis: This method involves heating a mixture of nickel salts and aspartic acid in a solvent under pressure. The high temperature and pressure facilitate the formation of crystalline structures.
    • Parameters such as temperature, pressure, and reaction time can be optimized to enhance yield and purity.
  3. Hydrothermal Synthesis: Similar to solvothermal synthesis but typically uses water as a solvent. This method is advantageous for producing crystalline materials with specific morphologies.
Molecular Structure Analysis

Nickel aspartate exhibits a unique molecular structure characterized by its coordination geometry. The nickel ion typically coordinates with two aspartate ligands, forming a chelate complex.

  • Coordination Geometry: The nickel ion often adopts an octahedral coordination environment, where it is surrounded by oxygen atoms from the carboxylate groups of aspartate.
  • Crystal Structure: Studies have shown that nickel aspartate can form various crystalline phases depending on synthesis conditions. For instance, at ambient pressure, it can exist in a phase known as NiAsp-I, which transitions to NiAsp-II under high pressure (1.26 GPa) .
Chemical Reactions Analysis

Nickel aspartate participates in several chemical reactions due to its coordination nature:

  1. Redox Reactions: Nickel can undergo oxidation states changes, allowing for redox reactions that can be utilized in catalysis.
  2. Ligand Exchange Reactions: The amino acid ligands can be substituted with other ligands under appropriate conditions.
  3. Complex Formation: Nickel aspartate can interact with other metal ions to form mixed-metal complexes, enhancing its utility in various applications.

Common Reagents and Conditions

  • Oxidizing agents such as hydrogen peroxide may be used for redox reactions.
  • Ligand exchange often requires specific pH conditions and temperature control.
Mechanism of Action

The mechanism of action for nickel aspartate primarily involves its role in biochemical processes and catalysis:

  • Biological Activity: Nickel ions are essential for certain enzymatic activities; thus, nickel aspartate may play a role in biological systems where nickel is a cofactor.
  • Catalytic Activity: As a catalyst, nickel aspartate can facilitate various organic transformations by providing an active site for substrate binding and conversion.
Physical and Chemical Properties Analysis

Nickel aspartate exhibits several notable physical and chemical properties:

  • Solubility: It is generally soluble in water due to its ionic nature but may have limited solubility in organic solvents.
  • Thermal Stability: The compound's stability varies with hydration; anhydrous forms may decompose at elevated temperatures.
  • Spectroscopic Properties: Characterization techniques such as infrared spectroscopy reveal characteristic absorption bands corresponding to the functional groups present in the compound.
Applications

Nickel aspartate has diverse applications across several scientific domains:

  1. Catalysis: It serves as a catalyst in organic reactions due to its ability to facilitate electron transfer processes.
  2. Material Science: Nickel aspartate can be used to synthesize nanoporous materials with potential applications in gas storage and separation technologies .
  3. Biological Research: Its role in biological systems makes it relevant for studying enzymatic processes involving nickel-dependent enzymes .
Introduction to Niaspan: Pharmacological and Biochemical Foundations

Chemical Composition and Extended-Release Mechanism of Niaspan

Niaspan’s active pharmaceutical ingredient is nicotinic acid (pyridine-3-carboxylic acid), a water-soluble B-complex vitamin (B3) with well-documented hypolipidemic properties. The formulation’s innovation lies in its proprietary wax matrix system designed for gradual dissolution. This matrix consists of:

  • Hydrophobic polymers (e.g., glyceryl behenate) controlling water penetration
  • Hydrophilic gel-forming agents (e.g., hydroxypropyl methylcellulose) regulating drug diffusion
  • pH-sensitive coatings ensuring targeted release in the small intestine [3] [5]

Table 1: Pharmacokinetic Profile of Niaspan’s Extended-Release Mechanism

ParameterImmediate-Release NiacinNiaspan®
T~max~ (hours)0.5–1.04–5
Fluctuation Index>300%<150%
Niacin Absorption SiteStomach/proximal duodenumSustained throughout small intestine
Metabolite FormationPredominantly nicotinuric acidHigher free nicotinic acid bioavailability

This engineered release profile achieves sustained hepatic exposure to unmodified nicotinic acid, crucial for activating key lipid-modifying pathways. The gradual dissolution minimizes peak plasma concentrations that trigger prostaglandin-mediated flushing while maintaining therapeutic thresholds for 8–12 hours. Pharmacodynamic studies confirm this design optimizes hepatic receptor engagement (particularly GPR109A) while reducing dermal vasodilation responses by 50–70% compared to crystalline niacin [4] [6] [9].

Historical Evolution of Niacin-Based Therapeutics in Lipid Metabolism

Niacin’s lipid-altering properties were serendipitously discovered by Altschul et al. in 1955 during investigations of its vasodilatory effects. The landmark Coronary Drug Project (1975) established immediate-release niacin’s clinical value, demonstrating a 27% reduction in recurrent nonfatal myocardial infarctions versus placebo after 6 years—a mortality benefit extending 9 years post-trial [2] [7]. However, adoption was limited by:

  • Dosing burden: Requiring 2–3 grams daily in 3–4 divided doses
  • Intolerable flushing: Occurring in >80% of patients at therapeutic doses
  • Hepatotoxicity: Especially with early sustained-release formulations [6]

The 1990s saw intensive development of second-generation extended-release formulations aiming to overcome these limitations. Clinical trials established that Niaspan® (approved 1997):

  • Achieved bioequivalent nicotinic acid exposure to immediate-release formulations (AUC~0-24h~ 98.4–102.7%)
  • Reduced flushing persistence to <10% after 4 weeks of therapy
  • Demonstrated negligible hepatotoxicity at doses ≤2,000 mg/day in long-term studies [2] [4] [7]

This evolution positioned Niaspan® as the first niacin formulation combining robust lipid efficacy with tolerability compatible with chronic therapy.

Comparative Analysis of Niaspan vs. Immediate-Release Niacin Formulations

Table 2: Biochemical and Clinical Comparison of Niacin Formulations

CharacteristicImmediate-Release (IR) NiacinNiaspan® (ER Niacin)Sustained-Release (SR) OTC Niacin
Release MechanismRapid dissolutionControlled diffusion via polymer matrixNon-uniform erosion
Pharmacodynamic Effects
• LDL-C reduction10–20%15–22%Variable (5–15%)
• HDL-C elevation15–25%20–30%10–20%
• Lp(a) reduction20–35%25–40%Minimal
Flushing Incidence>80% (persistent)70% (transient, ↓ with titration)30–50%
Hepatotoxicity RiskLow (dose-dependent)Minimal ≤2g/dayHigh (dose-independent)
Dosing ScheduleTID-QIDOnce-daily (bedtime)BID-TID

Niaspan® exhibits superior lipoprotein modification efficacy over immediate-release formulations through two biochemical mechanisms:

  • Enhanced HDL production: The extended-release profile increases apoA-I synthesis by 25–35% (p<0.01) without altering fractional catabolic rates, elevating functional HDL-C [1]
  • Optimized TRL clearance: Doubles the fractional catabolic rate of apoB-48 in triglyceride-rich lipoproteins (TRL) (p=0.03) while reducing VLDL apoB-100 levels through non-FFA mechanisms [1] [9]

Critically, Niaspan® avoids the hepatotoxic metabolites produced by OTC sustained-release formulations. These products generate excessive 6-hydroxy-nicotinamide via erratic first-pass metabolism, causing glutathione depletion and oxidative liver injury—a risk minimized by Niaspan’s controlled dissolution [3] [6].

Properties

CAS Number

124654-22-4

Product Name

Niasp

IUPAC Name

8-[4-(4-fluorophenyl)-4-oxobutyl]-3-[(E)-3-iodoprop-2-enyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one

Molecular Formula

C26H29FIN3O2

Molecular Weight

561.4 g/mol

InChI

InChI=1S/C26H29FIN3O2/c27-22-11-9-21(10-12-22)24(32)8-4-16-29-18-13-26(14-19-29)25(33)30(17-5-15-28)20-31(26)23-6-2-1-3-7-23/h1-3,5-7,9-12,15H,4,8,13-14,16-20H2/b15-5+

InChI Key

ATXGTUVMXAHMLW-PJQLUOCWSA-N

SMILES

C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CC=CI)CCCC(=O)C4=CC=C(C=C4)F

Synonyms

(E)-N-(iodoallyl)spiperone
(Z)-N-(iodoallyl)spiperone
N-(iodoallyl)spiperone
N-(iodoallyl)spiperone, (Z) isomer
NIASP

Canonical SMILES

C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CC=CI)CCCC(=O)C4=CC=C(C=C4)F

Isomeric SMILES

C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)C/C=C/I)CCCC(=O)C4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.